Cas no 89466-08-0 ((2-hydroxyphenyl)boronic acid)

(2-hydroxyphenyl)boronic acid structure
(2-hydroxyphenyl)boronic acid structure
(2-hydroxyphenyl)boronic acid
89466-08-0
C6H7BO3
137.928982019424
MFCD01074581
61274
2773454

(2-hydroxyphenyl)boronic acid Properties

Names and Identifiers

    • 2-Hydroxyphenylboronic acid
    • 2-Boronophenol~2-Hydroxyphenylboronic acid
    • 2-Hydroxyphenylboronic Acid (contains varying amounts of Anhydride)
    • (2-hydroxyphenyl)boronic acid
    • o-Hydroxyphenylboronic Acid
    • 2-Hydroxybenzeneboronic acid
    • 2-Hydroxybenzeneboronic Acid (contains varying amounts of Anhydride)
    • 2-Boronophenol
    • (2-Hydroxyphenyl)Boranediol
    • Boronic acid, (2-hydroxyphenyl)-
    • 2-hydroxyphenylboronicacid
    • PubChem9522
    • 2-Hydroxyphenylboronic
    • 2-hydroxylphenylboronic acid
    • 2-hydroxy-phenylboronic acid
    • 2-hydroxyphenyl boronic acid
    • 2-?Hydroxyphenylboronic acid
    • 2-hydroxybenzene boronic acid
    • 2-hydroxy benzeneboro
    • (2-Hydroxyphenyl)boronic acid
    • B-(2-Hydroxyphenyl)boronic acid (ACI)
    • Benzeneboronic acid, o-hydroxy- (6CI, 7CI)
    • Boronic acid, (2-hydroxyphenyl)- (9CI)
    • Phenol-2-ylboronic acid
    • 2-Hydroxyphenylboronic acid,98%
    • BP-12123
    • (2-hydroxyphenyl)-boronic acid
    • DB-010450
    • 2-hydroxy benzeneboronic acid
    • AS-2980
    • 89466-08-0
    • CHEMBL4093004
    • SR-03000003020
    • Z1201620791
    • HY-W002733
    • SR-03000003020-2
    • H1184
    • AKOS004116397
    • SCHEMBL165536
    • MFCD01074581
    • YDMRDHQUQIVWBE-UHFFFAOYSA-N
    • PD148431
    • AC-24793
    • STL554188
    • CS-W002733
    • J-509688
    • SR-03000003020-1
    • 2-Hydroxybenzeneboronicacid
    • BBL100394
    • AB08053
    • BCP26426
    • EN300-195392
    • 2-Hydroxyphenylboronic acid, AldrichCPR
    • DTXSID20378470
    • SY006783
    • +Expand
    • MFCD01074581
    • YDMRDHQUQIVWBE-UHFFFAOYSA-N
    • 1S/C6H7BO3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8-10H
    • OB(C1C(O)=CC=CC=1)O
    • 2962938

Computed Properties

  • 138.048824g/mol
  • 0
  • 3
  • 3
  • 1
  • 138.048824g/mol
  • 138.048824g/mol
  • 60.7Ų
  • 10
  • 107
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 3
  • 0

Experimental Properties

  • -0.92800
  • 60.69000
  • 1.582
  • Insoluble in water.
  • 327.3℃ at 760 mmHg
  • 181-186°C
  • 151.7℃
  • White solid
  • Insoluble in water
  • 1.32

(2-hydroxyphenyl)boronic acid Security Information

(2-hydroxyphenyl)boronic acid Customs Data

  • 2931900090
  • China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

(2-hydroxyphenyl)boronic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003HWL-1g
2-Hydroxyphenylboronic acid
89466-08-0 98%
1g
$5.00 2024-04-20
A2B Chem LLC
AB62373-1g
2-Hydroxyphenylboronic acid
89466-08-0 98%
1g
$5.00 2024-04-19
Aaron
AR003I4X-1g
2-Hydroxyphenylboronic acid
89466-08-0 98%
1g
$3.00 2024-07-18
abcr
AB172480-25 g
2-Hydroxybenzeneboronic acid, 97%; .
89466-08-0 97%
25 g
€140.00 2023-07-20
Ambeed
A201420-1g
2-Hydroxyphenylboronic acid
89466-08-0 98%
1g
$6.0 2024-05-28
Apollo Scientific
OR10503-5g
2-Hydroxybenzeneboronic acid
89466-08-0
5g
£12.00 2023-09-02
FUJIFILM
323-72951-1g
o-Hydroxyphenylboronic Acid
89466-08-0
1g
JPY 7700 2023-09-15
Key Organics Ltd
AS-2980-25G
(2-hydroxyphenyl)boronic acid
89466-08-0 >95%
25g
£121.00 2023-07-11
Matrix Scientific
035467-1g
2-Hydroxyphenylboronic acid
89466-08-0
1g
$10.00 2023-09-10
MedChemExpress
HY-W002733-10g
2-Hydroxyphenylboronic acid
89466-08-0
10g
¥130 2024-07-24

(2-hydroxyphenyl)boronic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Boronic acid (polystyrene supported) Catalysts: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  18 h, rt
Reference
Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid
Pennington, Thomas E.; Kardiman, Cynantya; Hutton, Craig A., Tetrahedron Letters, 2004, 45(35), 6657-6660

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Methylboronic acid Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
Reference
Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids
Hinkes, Stefan P. A.; Klein, Christian D. P., Organic Letters, 2019, 21(9), 3048-3052

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Chlorotrimethylsilane Solvents: Acetonitrile ,  Water ;  1 h, rt
Reference
Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates
Yuen, Alexander K. L.; Hutton, Craig A., Tetrahedron Letters, 2005, 46(46), 7899-7903

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -90 °C; -90 °C → rt; 2 h, rt; rt → -90 °C
1.2 Reagents: Trimethyl borate ;  0.5 h, -90 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; 0.5 h
Reference
An expedient synthesis of ellipticine via Suzuki-Miyaura coupling
Konakahara, Takeo; Kiran, Y. B.; Okuno, Yuri; Ikeda, Reiko; Sakai, Norio, Tetrahedron Letters, 2010, 51(17), 2335-2338

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  1 h, -78 °C; -78 °C → rt; 2 h, rt
1.2 Reagents: Water ;  cooled
Reference
One-Pot Synthesis of Xanthone by Carbonylative Suzuki Coupling Reaction
Loureiro, Daniela R. P.; Soares, Jose X.; Maia, Ana; Silva, Andre M. N.; Rangel, Maria; et al, ChemistrySelect, 2021, 6(18), 4511-4514

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chloromethyl methyl ether ,  Sodium hydride Solvents: Dimethylformamide ;  0 °C; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 2 h, rt
1.4 Reagents: Trimethyl borate ;  0 °C; 1 h, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  rt; 24 h, rt
Reference
Enantiodivergent Atroposelective Synthesis of Chiral Biaryls by Asymmetric Transfer Hydrogenation: Chiral Phosphoric Acid Catalyzed Dynamic Kinetic Resolution
Mori, Keiji; Itakura, Tsubasa; Akiyama, Takahiko, Angewandte Chemie, 2016, 55(38), 11642-11646

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  0 °C; 2 h, rt; rt → 0 °C
1.2 Reagents: Trimethyl borate ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C; 24 h, rt
Reference
Rhodium(II)-Catalyzed Aryl C-H Carboxylation of 2-Pyridylphenols with CO2
Cai, Zhihua; Li, Shangda; Gao, Yuzhen; Li, Gang, Advanced Synthesis & Catalysis, 2018, 360(20), 4005-4011

Synthetic Circuit 8

Reaction Conditions
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; Kozielewicz, Pawel; Zervou, Maria; Potamitis, Constantinos; Kokkotou, Katerina; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  -80 °C; -80 °C → rt; 2 h, rt; rt → -80 °C
1.2 Reagents: Trimethyl borate Solvents: Diethyl ether ;  0.5 h, -80 °C; 15 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  cooled; 0.5 h, cooled
Reference
The natural product magnolol as a lead structure for the development of potent cannabinoid receptor agonists
Fuchs, Alexander; Rempel, Viktor; Mueller, Christa E., PLoS One, 2013, 8(10),

(2-hydroxyphenyl)boronic acid Raw materials

(2-hydroxyphenyl)boronic acid Preparation Products

(2-hydroxyphenyl)boronic acid Suppliers

HU BEI YONG KUO Technology Co., Ltd.
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